METHYL 2-({[4-(5-CHLORO-2-METHOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
Overview
Description
METHYL 2-({[4-(5-CHLORO-2-METHOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine moiety, and a chlorinated benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[4-(5-CHLORO-2-METHOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperazine moiety and the chlorinated benzyl group. Common reagents used in these reactions include chlorinating agents, methoxy group donors, and piperazine derivatives. The reaction conditions often involve controlled temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[4-(5-CHLORO-2-METHOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzyl derivatives. These products can be further utilized in various applications, including drug development and materials science.
Scientific Research Applications
METHYL 2-({[4-(5-CHLORO-2-METHOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-({[4-(5-CHLORO-2-METHOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, the piperazine moiety may interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes. These interactions result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, piperazine-containing molecules, and chlorinated benzyl compounds. Examples include:
- Thiophene-2-carboxylate derivatives
- N-(2-chlorobenzyl)piperazine
- 5-chloro-2-methoxybenzylamine
Uniqueness
METHYL 2-({[4-(5-CHLORO-2-METHOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiophene ring, piperazine moiety, and chlorinated benzyl group in a single molecule allows for diverse applications and interactions that are not observed in simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[[4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carbonyl]amino]-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-13-10-16(19(25)28-3)18(29-13)22-20(26)24-8-6-23(7-9-24)12-14-11-15(21)4-5-17(14)27-2/h4-5,10-11H,6-9,12H2,1-3H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQAFMDZCFXSOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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